molecular formula C22H19NO2 B14212277 N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide CAS No. 557104-26-4

N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide

Katalognummer: B14212277
CAS-Nummer: 557104-26-4
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: HFXNJGWXFIAXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylprop-2-en-1-yl group attached to the oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can be achieved through a multi-step process. One common method involves the reaction of N-phenylbenzamide with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    N-Phenylbenzamide: Lacks the phenylprop-2-en-1-yl group, making it less complex.

    N-[(3-Phenylprop-2-en-1-yl)oxy]benzamide: Lacks the phenyl group attached to the nitrogen atom.

    N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both phenyl and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties

Eigenschaften

CAS-Nummer

557104-26-4

Molekularformel

C22H19NO2

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-phenyl-N-(3-phenylprop-2-enoxy)benzamide

InChI

InChI=1S/C22H19NO2/c24-22(20-14-6-2-7-15-20)23(21-16-8-3-9-17-21)25-18-10-13-19-11-4-1-5-12-19/h1-17H,18H2

InChI-Schlüssel

HFXNJGWXFIAXTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CCON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.